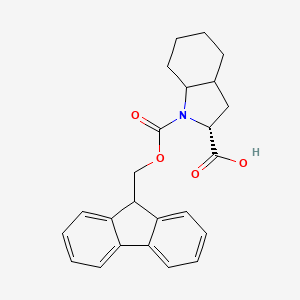

(2R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid

Descripción general

Descripción

(2R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid is a complex organic compound known for its unique structural features and significant applications in various fields of scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

Aplicaciones Científicas De Investigación

(2R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis due to the Fmoc protecting group.

Biology: Employed in the study of protein structure and function, as it can be used to synthesize peptides and proteins with specific sequences.

Medicine: Investigated for its potential therapeutic applications, including as a building block for drug development.

Mecanismo De Acción

Target of Action

It is commonly used in peptide synthesis in solid-phase synthetic chemistry .

Mode of Action

The mode of action of Fmoc-D-Octahydroindole-2-carboxylic acid involves its role as a precursor in the synthesis of Fmoc-L-octahydroindoline-2-carboxylic acid-N-anhydride . The compound undergoes a nucleophilic substitution reaction to form the anhydride intermediate .

Biochemical Pathways

The biochemical pathways affected by Fmoc-D-Octahydroindole-2-carboxylic acid are related to peptide synthesis. The compound is used as a building block in the synthesis of peptides, contributing to the formation of complex protein structures .

Pharmacokinetics

Its molecular weight is 39146 , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

The result of the action of Fmoc-D-Octahydroindole-2-carboxylic acid is the synthesis of Fmoc-L-octahydroindoline-2-carboxylic acid-N-anhydride, an intermediate in peptide synthesis . This contributes to the formation of complex protein structures.

Action Environment

The action of Fmoc-D-Octahydroindole-2-carboxylic acid is influenced by environmental factors such as temperature. The compound is typically stored at temperatures between 2 - 8 °C . These conditions help maintain the stability and efficacy of the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide as a reagent.

Attachment of the Fmoc Group: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. This step is crucial for protecting the amino group during subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Flow chemistry techniques allow for better control over reaction conditions, leading to higher purity and consistency in the final product .

Análisis De Reacciones Químicas

Types of Reactions

(2R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Comparación Con Compuestos Similares

Similar Compounds

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid

- (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid

Uniqueness

(2R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the indole ring, which imparts distinct chemical properties and reactivity. Its use of the Fmoc protecting group also makes it particularly valuable in peptide synthesis, providing a balance between stability and ease of removal .

Actividad Biológica

(2R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid, commonly referred to as Fmoc-octahydroindole-2-carboxylic acid, is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a complex structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is often utilized in peptide synthesis and drug development. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 391.46 g/mol

- CAS Number : 1217512-55-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The indole core structure allows for significant binding interactions, which can modulate the activity of these targets.

- Antiviral Activity : Recent studies have highlighted the potential of indole derivatives, including this compound, as inhibitors of HIV integrase. For instance, derivatives have shown promising results in inhibiting the strand transfer activity of HIV integrase with IC values as low as 0.13 μM . The binding interactions involve chelation with magnesium ions within the active site of the integrase enzyme.

- Anticancer Properties : Indole derivatives are known for their anticancer activities. Research indicates that modifications to the indole structure can enhance cytotoxic effects against various cancer cell lines. This compound's ability to induce apoptosis and inhibit proliferation has been noted in several studies.

- Anti-inflammatory Effects : Compounds with indole structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Description | IC Values |

|---|---|---|

| HIV Integrase Inhibition | Effective against HIV integrase | 0.13 μM (optimized derivative) |

| Anticancer Activity | Induces apoptosis in cancer cells | Varies by cell line |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | Specific values not reported |

Case Study: HIV Integrase Inhibition

A study published in Molecules investigated a series of indole-2-carboxylic acid derivatives for their ability to inhibit HIV integrase. The study found that structural modifications significantly enhanced inhibitory activity against the enzyme, with one derivative achieving an IC value of 0.13 μM . The research highlighted the importance of the indole core and carboxylic acid group in facilitating strong binding interactions.

Case Study: Anticancer Potential

Another investigation focused on the anticancer properties of related indole derivatives. The study revealed that these compounds could inhibit cell growth and induce apoptosis in several cancer cell lines, including breast and lung cancer models. The mechanisms involved were linked to the modulation of key signaling pathways such as PI3K/Akt and MAPK .

Propiedades

IUPAC Name |

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-22H,1,6-7,12-14H2,(H,26,27)/t15?,21?,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZXLQHJZHITMW-IVKVDSSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2C(C1)C[C@@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719295 | |

| Record name | (2R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}octahydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217512-55-4 | |

| Record name | (2R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}octahydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.